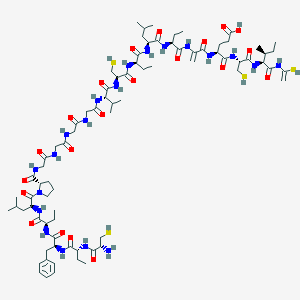
2-Fluoro-5-(isopropylthio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(isopropylthio)benzoic acid, also known as FITBA, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FITBA is a derivative of benzoic acid and is a white crystalline solid with a molecular weight of 248.34 g/mol. In
Applications De Recherche Scientifique
2-Fluoro-5-(isopropylthio)benzoic acid has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. One of the primary areas of research for 2-Fluoro-5-(isopropylthio)benzoic acid is its potential as an anticancer agent. Studies have shown that 2-Fluoro-5-(isopropylthio)benzoic acid can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-(isopropylthio)benzoic acid is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth. 2-Fluoro-5-(isopropylthio)benzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, 2-Fluoro-5-(isopropylthio)benzoic acid may prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 2-Fluoro-5-(isopropylthio)benzoic acid has a range of biochemical and physiological effects. In addition to its potential as an anticancer agent, 2-Fluoro-5-(isopropylthio)benzoic acid has also been shown to have anti-inflammatory and antioxidant properties. 2-Fluoro-5-(isopropylthio)benzoic acid has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Fluoro-5-(isopropylthio)benzoic acid for lab experiments is its relatively simple synthesis method. 2-Fluoro-5-(isopropylthio)benzoic acid can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of 2-Fluoro-5-(isopropylthio)benzoic acid is its low solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Fluoro-5-(isopropylthio)benzoic acid. One area of research is the development of more efficient synthesis methods for 2-Fluoro-5-(isopropylthio)benzoic acid. Another area of research is the investigation of the potential of 2-Fluoro-5-(isopropylthio)benzoic acid as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Fluoro-5-(isopropylthio)benzoic acid and to optimize its efficacy as an anticancer agent.
Conclusion
In conclusion, 2-Fluoro-5-(isopropylthio)benzoic acid is a novel chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method is relatively simple, and it has been shown to have anticancer, anti-inflammatory, and antioxidant properties. While there are limitations to its use in lab experiments, there are several future directions for research on 2-Fluoro-5-(isopropylthio)benzoic acid, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 2-Fluoro-5-(isopropylthio)benzoic acid involves the reaction of 2-fluorobenzoic acid with isopropylthiol in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous dichloromethane under reflux conditions, and the resulting product is purified through recrystallization. The yield of 2-Fluoro-5-(isopropylthio)benzoic acid obtained through this method is approximately 70%.
Propriétés
Numéro CAS |
138736-66-0 |
|---|---|
Nom du produit |
2-Fluoro-5-(isopropylthio)benzoic acid |
Formule moléculaire |
C10H11FO2S |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-fluoro-5-propan-2-ylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H11FO2S/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) |
Clé InChI |
YJWGBVQDJUKTGF-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC(=C(C=C1)F)C(=O)O |
SMILES canonique |
CC(C)SC1=CC(=C(C=C1)F)C(=O)O |
Synonymes |
BENZOIC ACID, 2-FLUORO-5-[(1-METHYLETHYL)THIO]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)










![(2S,3R)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B152487.png)
